Dimethyl 1-(4-fluorobenzyl)-4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as methyl, fluorophenyl, and methoxyphenyl groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
The synthesis of 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the dihydropyridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential pharmacological activities, including antihypertensive and anti-inflammatory effects.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as ion channels and enzymes. The dihydropyridine ring is known to interact with calcium channels, potentially inhibiting calcium influx into cells. This can lead to various physiological effects, including vasodilation and reduced blood pressure. The specific pathways involved depend on the exact structure and functional groups of the compound.
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives, such as nifedipine and amlodipine. These compounds share a similar core structure but differ in their substituents, which can lead to differences in their biological activities and pharmacokinetic properties. The unique combination of functional groups in 3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(3-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE may confer distinct advantages in terms of potency, selectivity, and therapeutic potential.
Properties
Molecular Formula |
C23H22FNO5 |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
dimethyl 1-[(4-fluorophenyl)methyl]-4-(3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H22FNO5/c1-28-18-6-4-5-16(11-18)21-19(22(26)29-2)13-25(14-20(21)23(27)30-3)12-15-7-9-17(24)10-8-15/h4-11,13-14,21H,12H2,1-3H3 |
InChI Key |
XQPTXKGEEFXDCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
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